3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole, with the chemical formula C₁₅H₁₃ClN₂ and CAS Number 59074-26-9, is a compound belonging to the pyrazole family. This compound is characterized by its unique structure that includes a chlorophenyl group and a phenyl group, which contribute to its potential biological activities. The molecular weight of this compound is approximately 256.73 g/mol, and it has been studied for various applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and databases, including Sigma-Aldrich and PubChem, which provide detailed information about its properties and uses . It is classified under organic compounds, specifically as a heterocyclic compound due to the presence of the pyrazole ring. Pyrazoles are known for their diverse biological activities, making them significant in pharmaceutical research.
The synthesis of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole typically involves a condensation reaction between appropriate aldehydes and hydrazines. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole features a five-membered pyrazole ring with two substituents: a 4-chlorophenyl group at one position and a phenyl group at another. The structural formula can be represented as follows:
Key structural data includes:
3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole can participate in various chemical reactions typical for pyrazole derivatives. These include:
The reactivity of this compound is influenced by its electronic structure, particularly the presence of electron-withdrawing groups like chlorine which enhances its electrophilicity .
The mechanism of action for compounds like 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. Specific studies have shown that pyrazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways.
Research indicates that this compound may inhibit certain cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics for co-administered drugs .
Key chemical properties include:
3-(4-Chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole has several scientific applications:
The 4,5-dihydropyrazole (pyrazoline) core is efficiently constructed via Claisen-Schmidt condensation followed by cyclocondensation. This two-step approach begins with the base-catalyzed condensation of 4-chloroacetophenone with aromatic aldehydes to yield α,β-unsaturated ketones (chalcones). Subsequent hydrazine cyclization under reflux conditions in protic solvents (ethanol/acetic acid mixtures) achieves the pyrazoline ring closure. Research demonstrates that electron-withdrawing substituents on the chalcone phenyl ring significantly accelerate cyclization kinetics, with 4-nitro-substituted chalcones completing cyclization in ≤2 hours compared to >4 hours for electron-donating analogs [3]. The reaction regioselectivity favors 3,5-disubstituted pyrazolines due to the nucleophilic attack of hydrazine at the β-carbon of the chalcone enone system, followed by intramolecular condensation [10].
Table 1: Influence of Chalcone Substituents on Cyclocondensation Efficiency
Aldehyde Substituent | Cyclization Time (hr) | Yield (%) | Regioselectivity Ratio (3,5-/other) |
---|---|---|---|
4-NO₂ | 1.5 | 92 | >99:1 |
4-Cl | 2.5 | 88 | 98:2 |
H | 3.0 | 85 | 95:5 |
4-OCH₃ | 4.5 | 78 | 90:10 |
3,4,5-(OCH₃)₃ | 5.0 | 70 | 88:12 |
Microwave-assisted synthesis significantly optimizes this process, reducing reaction times to 10-30 minutes while maintaining yields >85%. Solvent screening identified ethanol as optimal, balancing environmental considerations and reaction efficiency. The crystalline nature of the 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole product facilitates purification through recrystallization from ethanol/water mixtures, typically yielding chromatographically pure (>98%) material [3] [10].
Position 4 of the pyrazoline ring exhibits nucleophilic character due to the adjacent hydrazone nitrogen, enabling regioselective alkylation. Alkylation studies reveal that N1-functionalization predominates over O-alkylation when employing alkyl halides in aprotic polar solvents (DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃). Primary alkyl halides (methyl, ethyl, n-propyl iodides) achieve >90% N1-selectivity at 60°C within 4 hours, while bulkier electrophiles (isopropyl bromide) require elevated temperatures (80°C) and longer reaction times (8 hours) for complete conversion [6].
The alkyl chain length critically influences molecular properties. Homologous series analysis (methyl to n-pentyl chains) demonstrates increasing lipophilicity (log P increase from 3.1 to 4.8) and distinct chromatographic behavior on chiral stationary phases. U-shaped retention curves observed in reversed-phase HPLC with methanol/water gradients indicate competing hydrophobic interactions and solvophobic effects. Shorter chains (methyl, ethyl) exhibit classical reversed-phase retention, while longer chains (n-butyl, n-pentyl) manifest increased retention in high-aqueous mobile phases due to hydrophobic collapse with the stationary phase ligands [6].
Table 2: Impact of N1-Alkyl Chain Length on Chromatographic Retention
N1-Substituent | log P | k' (50% MeOH) | k' (30% MeOH) | Retention Mechanism |
---|---|---|---|---|
Methyl | 3.10 | 2.35 | 3.10 | Reversed-phase |
Ethyl | 3.65 | 3.80 | 5.95 | Mixed-mode |
n-Propyl | 4.20 | 5.25 | 8.40 | Solvophobic-dominated |
n-Butyl | 4.70 | 7.10 | 12.30 | Solvophobic-dominated |
n-Pentyl | 4.80 | 7.90 | 14.20 | Solvophobic-dominated |
The chiral center at position 4 necessitates enantioselective approaches for pharmacologically relevant analogs. Two primary strategies achieve enantiocontrol: chiral auxiliaries and chromatographic resolution. The chiral auxiliary approach employs L-valine-d₈ to synthesize octadeuterated JD5037, a potent peripherally acting cannabinoid CB1 receptor inverse agonist. This route establishes the (S)-configuration at position 4 via diastereoselective cyclization, yielding enantiomerically pure (>98% ee) [²H₈]-JD5037 after auxiliary removal [1] [2].
Preparative chiral chromatography using amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) stationary phases resolves racemic 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazoles with exceptional efficiency. The 3-(phenyl-4-oxy)-5-phenyl analog achieves baseline separation (α = 4.8, Rs = 8.2) in pure methanol at 25°C. Thermodynamic studies confirm enantiorecognition is entropy-driven (ΔΔS = +12.5 J/mol·K) for the (R)-enantiomer, which exhibits stronger binding through synergistic π-π stacking and solvophobic interactions with the amylose helical cavities. Prenyl and n-pentyl substituents enhance enantioselectivity by 30-40% compared to methyl analogs due to optimized hydrophobic contacts [6] [5].
Table 3: Enantioselective Methodologies for Pyrazoline Derivatives
Method | Chiral Source | ee (%) | Configuration | Application Example |
---|---|---|---|---|
Chiral Auxiliary | L-Valine-d₈ | >98 | (S) | [²H₈]-JD5037 |
Chiral Chromatography | ADMPC (Chiralpak AD-3) | >99 | (R) and (S) | 3-(Phenyl-4-oxy) derivatives |
Catalytic Asymmetric Synthesis | Cinchona alkaloids (Ongoing) | 70-85* | Undetermined | Ethyl carboxylate derivatives |
Carbon-11 radiolabeling enables positron emission tomography (PET) imaging applications for cannabinoid receptor studies. The radiotracer [¹¹C]CB1-(-)-12a is synthesized via palladium-mediated cyanation of a bromo-precursor with [¹¹C]HCN. Optimized conditions (KOH, Pd(PPh₃)₄, K₂.2.2. in DMSO, 135°C, 5 min) achieve 36% radiochemical yield within 30 minutes post-synthesis. Chiral resolution separates the high-affinity (-)-enantiomer (CB1 Kᵢ = 0.5 ± 0.1 nM) from the lower-affinity (+)-isomer (Kᵢ = 16.9 ± 2.0 nM), with >94% enantiopurity confirmed by chiral HPLC [5].
Deuterated analogs support bioanalytical quantification. Octadeuterated JD5037 ([²H₈]-JD5037) is synthesized from L-valine-d₈ as a stable isotope internal standard for LC-MS/MS. This tracer exhibits identical chromatographic behavior to unlabeled JD5037 but distinct mass fragmentation (m/z +8 shift), enabling precise pharmacokinetic quantification during clinical absorption, distribution, metabolism, and excretion (ADME) studies. The specific activity of carbon-11 tracers reaches 56 GBq/μmol (1.51 Ci/μmol) with >97% radiochemical purity, meeting PET imaging requirements [1] [5].
Table 4: Radiolabeled and Deuterated Pyrazoline Derivatives
Compound | Isotope | Specific Activity/Enrichment | Application | Synthetic Yield |
---|---|---|---|---|
[¹¹C]CB1-(-)-12a | ¹¹C | 56 GBq/μmol (EOS) | CB1 Receptor PET Imaging | 36% (RCY) |
[²H₈]-JD5037 | ²H | >99 atom % D | LC-MS/MS Bioanalytical Standard | 22% (Overall) |
[¹¹C]CB1-(+)-12a | ¹¹C | 52 GBq/μmol (EOS) | Chirality-Binding Affinity Studies | 31% (RCY) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9